molecular formula C18H18N8O4 B11482745 2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(3,4-dimethoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

2-amino-5-(2,4-diamino-6-oxo-1,6-dihydropyrimidin-5-yl)-6-(3,4-dimethoxyphenyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B11482745
M. Wt: 410.4 g/mol
InChI Key: RFCJDLNXCGTTNA-UHFFFAOYSA-N
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Description

2,6-DIAMINO-5-[2-AMINO-6-(3,4-DIMETHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex heterocyclic compound that features a pyrrolo[2,3-d]pyrimidine core. This compound is of significant interest due to its potential pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The presence of multiple functional groups, such as amino and methoxy groups, contributes to its diverse reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DIAMINO-5-[2-AMINO-6-(3,4-DIMETHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multi-step reactions starting from readily available precursors. One common approach includes the following steps:

    Formation of the Pyrrolo[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolo[2,3-d]pyrimidine scaffold.

    Functional Group Introduction: Amino and methoxy groups are introduced through nucleophilic substitution reactions using reagents such as ammonia or methanol.

    Final Cyclization and Purification: The final product is obtained through cyclization reactions, followed by purification using techniques like recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, forming quinone derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxylated derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,6-DIAMINO-5-[2-AMINO-6-(3,4-DIMETHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of amino and methoxy groups allows it to form hydrogen bonds and other interactions with these targets, modulating their activity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar compounds include other pyrrolo[2,3-d]pyrimidine derivatives, such as:

    2,6-DIAMINO-5-[2-AMINO-6-(3,4-DIMETHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE: Known for its unique combination of functional groups and biological activities.

    Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar pharmacological properties but different structural features.

    Pyrido[2,3-d]pyrimidine: Shares the pyrimidine core but differs in the fused ring system, leading to different reactivity and biological activity.

The uniqueness of 2,6-DIAMINO-5-[2-AMINO-6-(3,4-DIMETHOXYPHENYL)-4-OXO-3H,4H,7H-PYRROLO[2,3-D]PYRIMIDIN-5-YL]-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its specific combination of functional groups and the resulting diverse biological activities.

Properties

Molecular Formula

C18H18N8O4

Molecular Weight

410.4 g/mol

IUPAC Name

2-amino-5-(2,4-diamino-6-oxo-1H-pyrimidin-5-yl)-6-(3,4-dimethoxyphenyl)-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C18H18N8O4/c1-29-7-4-3-6(5-8(7)30-2)12-9(10-13(19)23-17(20)25-15(10)27)11-14(22-12)24-18(21)26-16(11)28/h3-5H,1-2H3,(H5,19,20,23,25,27)(H4,21,22,24,26,28)

InChI Key

RFCJDLNXCGTTNA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=C(C3=C(N2)N=C(NC3=O)N)C4=C(N=C(NC4=O)N)N)OC

Origin of Product

United States

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